Repaglinide M1-D5

Bioanalysis Method Validation Quality Control

Accurate LC-MS/MS quantification of repaglinide M1 requires an internal standard (IS) that corrects for matrix effects and extraction recovery. Unlabeled analogs are indistinguishable from the analyte. Repaglinide M1-D5 provides: - Five deuterium atoms (2H) for 5 Da mass shift vs. endogenous M1 - Near-identical chromatography and ionization to native analyte - Validated use in clinical PK studies (AUC, Cmax, clearance calculations) Strictly for research use only. Not for diagnostic or therapeutic applications.

Molecular Formula C22H28N2O4
Molecular Weight 389.5 g/mol
Cat. No. B15139624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRepaglinide M1-D5
Molecular FormulaC22H28N2O4
Molecular Weight389.5 g/mol
Structural Identifiers
SMILESCCOC1=C(C=CC(=C1)CC(=O)NC(CC(C)C)C2=CC=CC=C2N)C(=O)O
InChIInChI=1S/C22H28N2O4/c1-4-28-20-12-15(9-10-17(20)22(26)27)13-21(25)24-19(11-14(2)3)16-7-5-6-8-18(16)23/h5-10,12,14,19H,4,11,13,23H2,1-3H3,(H,24,25)(H,26,27)/t19-/m0/s1/i1D3,4D2
InChIKeyOSCVKZCOJUTUFD-RWSOIAPGSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Repaglinide M1-D5: Certified Deuterated Internal Standard


Repaglinide M1-D5 (CAS: 2519482-60-9) is a stable isotope-labeled analog of the repaglinide metabolite M1, in which five hydrogen atoms are replaced with deuterium (2H) . It is synthesized specifically to serve as an internal standard (IS) in quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the accurate measurement of repaglinide M1 concentrations in biological matrices . As an IS, its core function is to correct for variability in sample preparation, extraction recovery, and matrix effects, thereby ensuring the precision and accuracy of the analytical method [1]. This compound is strictly intended for research and analytical applications and is not for diagnostic or therapeutic use .

LC-MS/MS Bioanalysis Certified deuterated internal standard for accurate quantitation.
Matrix Effect Correction Co-elutes with Repaglinide M1 to compensate for ionization variability.
Method Consistency Lot-specific purity documentation supports method robustness.

Why Unlabeled M1 Cannot Replace Repaglinide M1-D5


Direct substitution of the deuterated internal standard Repaglinide M1-D5 with its unlabeled counterpart (Repaglinide M1) or a structurally similar analog is not analytically sound for quantitative bioanalysis. The fundamental principle of stable isotope dilution mass spectrometry relies on the IS having near-identical physicochemical properties to the target analyte, allowing it to co-elute and experience the same matrix effects and ionization efficiency [1]. Using an unlabeled compound would make it indistinguishable from the endogenous analyte by mass spectrometry, rendering quantitation impossible. Furthermore, while other internal standards like 13C-labeled analogs are a viable alternative, direct replacement with a deuterated IS like Repaglinide M1-D5 requires re-validation. Deuterium labeling can introduce a small but significant chromatographic isotope effect, causing a slight shift in retention time. This shift, if not properly accounted for, can lead to the IS experiencing different matrix effects than the analyte, resulting in significant quantitative bias compared to a 13C-labeled IS [2]. Therefore, any change in IS selection or sourcing must be supported by rigorous method re-validation.

MS Discrimination Loss
Unlabeled M1 lacks the mass shift needed for independent MS detection, compromising quantification.
Deuterium Isotope Shift
Deuterium labeling may cause a retention time shift, altering matrix-effect exposure relative to the analyte.
Validation Requirement
Direct substitution of the internal standard requires full re-validation of the analytical method.

Repaglinide M1-D5: Comparative Evidence


Certified Chemical Purity

Repaglinide M1-D5 is supplied with a Certificate of Analysis (CoA) confirming a minimum chemical purity of ≥98% . This level of characterization is a prerequisite for its intended use as an analytical internal standard, ensuring that impurities do not interfere with the quantification of the target analyte. The specification provides a verifiable baseline for quality, a feature not guaranteed with unlabeled or research-grade M1, which may have lower or unspecified purity .

Purity Specification
Specification review
≥98%
Supports analytical method consistency
Verified by manufacturer CoA
Bioanalysis Method Validation Quality Control

Defined Mass Difference for MS Discrimination

The incorporation of five deuterium atoms into the Repaglinide M1 molecule (C22H23D5N2O4) results in a defined mass shift of approximately +5.03 Da compared to the unlabeled Repaglinide M1 (C22H28N2O4) [1]. This precise mass difference is critical for the mass spectrometer to independently resolve the IS signal from the endogenous analyte signal, allowing for accurate peak area ratio calculations [2]. Without this distinct mass difference, the internal standard would be spectrometrically identical to the analyte and thus unusable for quantitative purposes.

Mass Shift
Class-level
+5.03 Da
Enables independent MS detection
Based on molecular formula
Mass Spectrometry Method Development Internal Standard

Potential Deuterium Isotope Effects

While deuterated internal standards are the gold standard, they are not immune to analytical challenges. Studies have shown that the isotope effect from deuterium labeling can cause a slight shift in chromatographic retention time. For instance, a systematic comparison found that a deuterated (2H7) IS eluted at a different time from a 13C6-labeled IS for the same analyte, leading to a significant negative bias of -38.4% in spike accuracy for the deuterated IS due to differential matrix effects [1]. This underscores that the performance of a deuterated IS like Repaglinide M1-D5 is not an intrinsic property of the compound but a function of its behavior within a specific LC-MS/MS method, and it requires rigorous validation against potential alternatives like a 13C-labeled analog if one exists.

Isotope Effect Bias
Method context
−38.4% bias
Deuterated IS performance is method-dependent
Reported for urinary biomarker assay with ²H₇-IS vs ¹³C₆-IS
LC-MS/MS Method Validation Matrix Effect

Repaglinide M1-D5: Key Applications


Repaglinide M1 PK Quantification

Repaglinide M1-D5 is the optimal choice as an internal standard for the LC-MS/MS quantification of the active metabolite Repaglinide M1 in plasma or urine samples from clinical or preclinical pharmacokinetic studies [1]. Its use is critical for generating accurate drug concentration-time profiles, which are essential for calculating key parameters like AUC, Cmax, and clearance, as demonstrated in studies investigating the impact of CYP2C8 polymorphisms on repaglinide pharmacokinetics [2]. The compound's defined purity and mass difference directly support the assay's precision and reliability [1].

In Vitro DDI and Metabolic Pathway Analysis

This internal standard is suitable for in vitro metabolism studies aimed at elucidating the enzymatic pathways responsible for repaglinide biotransformation. The formation of M1 from repaglinide by CYP3A4 and CYP2C8 has been well-characterized, with distinct M1/M4 formation ratios noted for each enzyme [1]. Using Repaglinide M1-D5 allows for precise quantitation of M1 formation in hepatocyte or microsomal incubations, enabling researchers to quantitatively assess the inhibitory potential of co-administered drugs on specific metabolic pathways [1].

Biomarker Analysis for Dosing and DDI

Given the significant interindividual variability in repaglinide pharmacokinetics, Repaglinide M1-D5 can be employed as a stable internal standard in validated LC-MS/MS methods to measure M1 as a biomarker in clinical samples [1]. Such assays can be used to phenotype CYP3A4/2C8 activity or to confirm suspected metabolic drug-drug interactions in patients, thereby supporting research into personalized dosing strategies for repaglinide and other CYP2C8 substrates [2].

Application
Selection Property
Validation Focus
Repaglinide M1 exposure-model research
Deuterated IS for plasma LC-MS/MS
Matrix-effect correction and precision
CYP-mediated metabolism studies
IS for microsomal/hepatocyte assays
M1 formation rate quantification
CYP2C8/3A4 phenotyping research
IS for biomarker assays in human plasma
Inter-matrix reproducibility

Technical Documentation Hub

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34 linked technical documents
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